molecular formula C7H6BrClO B1522390 (2-Bromo-6-chlorophenyl)methanol CAS No. 1242822-57-6

(2-Bromo-6-chlorophenyl)methanol

Cat. No.: B1522390
CAS No.: 1242822-57-6
M. Wt: 221.48 g/mol
InChI Key: DSQZWWJHMYCKSE-UHFFFAOYSA-N
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Description

“(2-Bromo-6-chlorophenyl)methanol” is a chemical compound with the CAS Number: 1242822-57-6. It has a molecular weight of 221.48 and its IUPAC name is the same as its common name . It is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . This indicates that the molecule consists of a phenyl ring with bromine and chlorine substituents at the 2nd and 6th positions, respectively, and a methanol group attached to the phenyl ring .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Protecting Group in Carboxylic Acids Synthesis

(2-Bromo-6-chlorophenyl)methanol is associated with the synthesis of acid- and base-stable esters that serve as protecting groups for carboxylic acids. These esters demonstrate stability against various acids, bases, and nucleophiles but can be efficiently deprotected by solvolytic displacement reaction, indicating their potential use in chemical synthesis processes (Kurosu et al., 2007).

Role in Environmental Chemistry

Although not directly related to this compound, studies have focused on the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in solutions like methanol/water. This research is crucial for understanding the environmental fate of PBDEs, which are of environmental concern due to their bioaccumulation properties (Eriksson et al., 2004).

Synthetic Organic Chemistry

The compound has implications in synthetic organic chemistry. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from a related compound, indicates its role in producing optically pure enantiomers, which are significant in pharmaceuticals and agrochemicals (Zhang et al., 2014).

Bromination in Organic Synthesis

Studies have investigated the bromination of certain compounds, where the bromine atom can be introduced at various positions in the molecules, showcasing the compound's utility in organic synthesis and preparation of various substances (Shirinian et al., 2012).

Methanol in Chemical Reactions

Research on using methanol as a clean and efficient H-transfer reactant for carbonyl reduction, with relevance to this compound, suggests its role in transforming certain chemical compounds, which may involve this substance in indirect ways (Pasini et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

(2-bromo-6-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQZWWJHMYCKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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